6-Pentylbicyclo[3.2.0]hept-6-EN-2-one

Lipophilicity LogP QSAR

6-Pentylbicyclo[3.2.0]hept-6-EN-2-one (CAS 54396-50-8) is a C12H18O bicyclic ketone featuring a fused cyclobutane-cyclopentanone ring system with a pentyl substituent at the 6-position. It belongs to the class of alkyl-substituted bicyclo[3.2.0]hept-6-en-2-ones, compounds recognised for their rich photochemical and enzymatic reactivity.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 54396-50-8
Cat. No. B14635023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pentylbicyclo[3.2.0]hept-6-EN-2-one
CAS54396-50-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2C1CCC2=O
InChIInChI=1S/C12H18O/c1-2-3-4-5-9-8-11-10(9)6-7-12(11)13/h8,10-11H,2-7H2,1H3
InChIKeyWEYMHJCLCOYFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pentylbicyclo[3.2.0]hept-6-EN-2-one (CAS 54396-50-8): Bicyclic Ketone for Synthesis & Screening Libraries


6-Pentylbicyclo[3.2.0]hept-6-EN-2-one (CAS 54396-50-8) is a C12H18O bicyclic ketone featuring a fused cyclobutane-cyclopentanone ring system with a pentyl substituent at the 6-position. It belongs to the class of alkyl-substituted bicyclo[3.2.0]hept-6-en-2-ones, compounds recognised for their rich photochemical and enzymatic reactivity [1]. Its structural attributes—a strained bicyclic core, an α,β-unsaturated ketone motif, and a lipophilic alkyl chain—make it a candidate for photochemical rearrangement studies, enzymatic Baeyer–Villiger oxidation screens, and as a scaffold for building block synthesis [2].

Why 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one Cannot Be Replaced by Other Bicyclo[3.2.0]heptanones


In the bicyclo[3.2.0]hept-6-en-2-one series, the substitution position (C-6 vs. C-7 vs. C-1) and the identity of the alkyl group critically determine photochemical fate, mass spectrometric fragmentation pathway, and enzyme recognition [1][2]. Replacing 6-pentylbicyclo[3.2.0]hept-6-EN-2-one with a positional isomer (e.g., 7-pentyl derivative) or with the unsubstituted parent ketone will alter the product distribution in photochemical rearrangements, shift key physicochemical parameters such as lipophilicity, and potentially abolish or invert enantioselectivity in biocatalytic transformations [3]. The quantitative evidence below clarifies where and why this compound is not interchangeable.

Quantitative Differentiation: 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one vs. Analogs


LogP Comparison: 6-Pentyl Derivative vs. Unsubstituted Parent Bicyclo[3.2.0]hept-6-en-2-one

The 6-pentylbicyclo[3.2.0]hept-6-EN-2-one exhibits substantially higher lipophilicity (LogP ≈ 3.10) compared to the unsubstituted bicyclo[3.2.0]hept-6-en-2-one (LogP = 0.48) . This ~6.5-fold increase reflects the contribution of the n-pentyl chain and directly influences solubility, membrane permeability, and chromatographic retention behaviour.

Lipophilicity LogP QSAR Drug-likeness ADME

Molecular Weight and PSA: Differentiating 6-Pentyl from Smaller and Larger Alkyl Analogs

With a molecular weight of 178.27 g/mol and topological polar surface area (TPSA) of 17.07 Ų, 6-pentylbicyclo[3.2.0]hept-6-EN-2-one occupies a defined property space distinct from both the unsubstituted parent (MW 108.14, TPSA 17 Ų) and the 6-isopropyl analog (MW 150.22, C10H14O) [1]. The TPSA remains constant across the series, but the stepwise MW increase with each methylene unit allows deliberate tuning of lipophilicity without altering polar interactions.

Molecular Weight Polar Surface Area Rule-of-Five Library Design

Photochemical Rearrangement: 6-Pentyl vs. 7-Pentyl Isomer Differentiation

Under irradiation (λ ≥ 300 nm) in methanol, 6-amylbicyclo[3.2.0]hept-6-en-2-one (i.e., the pentyl-substituted variant at position 6) rearranges into bicyclo[2.2.1]heptene derivatives with simultaneous solvent addition [1]. Critically, the photochemical fate of the 6-alkyl isomer differs from that of the 7-alkyl isomer; 13C NMR (CMR) spectroscopy and photochemical product analysis enable unambiguous structural differentiation between the two substitution patterns [2]. This behaviour is exploited for structural assignment of isomeric mixtures obtained from [2+2] photocycloadditions of cyclopentenone with monosubstituted acetylenes.

Photochemistry Ring Expansion Rearrangement Isomer Assignment

Mass Spectrometric Fragmentation: Structural Assignment of 6-Alkyl vs. 1-Alkyl Substitution

Serebryakov et al. (1977) developed principal fragmentation patterns for three series of alkyl-substituted bicyclo[3.2.0]hept-6-en-2-ones: 7-alkyl (Ia–c), 6-alkyl (IIa–c), and 1-alkyl (IIIa–c) [1]. The 6-pentyl derivative belongs to the type IIa–c series, characterised by a specific mass spectral fragmentation that permits differentiation from type III (1-alkyl) isomers. Remarkably, molecular ions of the 6-alkyl (II) and 1-alkyl (III) series undergo a reversible interconversion (II ⇌ III) in the photoexcited state, a behaviour not observed for the 7-alkyl series. This interconversion provides a distinctive spectroscopic signature confirming the compound's substitution position.

Mass Spectrometry Fragmentation Pattern Structural Elucidation Isomer Identification

Biocatalytic Potential: Substrate Scope of Baeyer–Villiger Monooxygenases and Ketoreductases on Bicyclo[3.2.0]heptanones

The parent bicyclo[3.2.0]hept-2-en-6-one scaffold is a well-established substrate for Baeyer–Villiger monooxygenases (BVMOs) and alcohol dehydrogenases, enabling enantioselective ring expansion and reduction, respectively [1][2]. While no direct kinetic data exist for the 6-pentyl derivative, the known structure–activity relationships of BVMOs (e.g., PsFMO_A from Pseudomonas putida) indicate that alkyl substituents at the 6-position modulate substrate acceptance and regioselectivity. Full conversion of the unsubstituted bicyclo[3.2.0]hept-2-en-6-one has been achieved with both 3,6-DKCMO and OTEMO enzymes, and the 7,7-dimethyl analog is reduced by Thermoanaerobium brockii alcohol dehydrogenase [3]. The 6-pentyl derivative extends this biocatalytic substrate scope toward more lipophilic, drug-like building blocks.

Biocatalysis Baeyer-Villiger Oxidation Enantioselectivity Ketoreductase

Procurement-Driven Application Scenarios for 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one


Photochemical Synthesis: Generating Bicyclo[2.2.1]heptane Building Blocks via Solvent-Assisted Ring Expansion

As demonstrated by Serebryakov et al. (1977), the 6-pentyl derivative undergoes a clean photochemical rearrangement in methanol under λ ≥ 300 nm irradiation to afford bicyclo[2.2.1]heptene products [1]. This reaction provides a direct entry to norbornene-type scaffolds bearing a pentyl substituent, which are valuable intermediates in fragrance chemistry and materials science. The predictable photochemical behaviour of the 6-alkyl isomer—distinguishable from the 7-alkyl isomer by CMR spectroscopy [2]—makes this compound a reliable starting material for photochemical method development and for libraries of ring-expanded products.

Biocatalyst Screening: Expanding the Substrate Scope of Baeyer–Villiger Monooxygenases

The established pathway for enzymatic Baeyer–Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one by PsFMO_A and related BVMOs [1] suggests that the 6-pentyl analog is a high-value substrate for screening campaigns. Its increased lipophilicity (LogP 3.10 vs. 0.48 for the parent) makes it suitable for exploring the hydrophobic tolerance of engineered BVMO variants, potentially yielding enantiopure lactone products that are advanced intermediates for prostaglandin or jatrophane diterpene synthesis.

Analytical Reference Standard: Isomer Differentiation by Mass Spectrometry and CMR

The distinct mass spectrometric fragmentation pattern of the 6-alkyl series—characterised by photoexcited-state interconversion between 6-alkyl (II) and 1-alkyl (III) molecular ions [1]—positions this compound as a reference standard for developing GC-MS or LC-MS methods to differentiate positional isomers in reaction mixtures. Similarly, the CMR chemical shift signatures reported by Hussain et al. (1982) [2] enable unambiguous NMR-based structural assignment, a critical quality-control need for laboratories synthesising or procuring isomeric bicyclo[3.2.0]heptenones.

Medicinal Chemistry Fragment Library: Tuning Lipophilicity Without Altering PSA

With a TPSA of 17.07 Ų—identical to the unsubstituted parent—and a LogP elevated by ~2.6 units [1], the 6-pentyl derivative is a strategic addition to fragment-screening libraries. It enables medicinal chemists to probe the lipophilic tolerance of a target binding pocket while maintaining the same polar interaction surface as smaller bicyclo[3.2.0]heptenone fragments. The monotonic increase in MW (178.27 vs. 108.14 g/mol) and LogP across the alkyl series allows systematic SAR exploration.

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